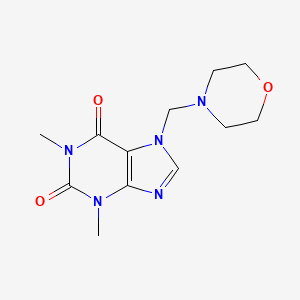
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of theophylline, a well-known methylxanthine drug. The molecular formula of this compound is C₁₂H₁₇N₅O₃, and it has a molecular weight of 279.30 g/mol . This compound is characterized by the presence of a morpholine ring attached to the theophylline structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of theophylline with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling reaction between theophylline and morpholine under basic conditions, often using reagents such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels within cells. This results in the relaxation of smooth muscle, particularly in the bronchial airways, and has anti-inflammatory effects. The compound also blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A methylxanthine drug used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant effects.
Theobromine: Found in cocoa, with similar pharmacological properties.
Uniqueness
1,3-Dimethyl-7-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other methylxanthines. This structural modification can enhance its solubility, stability, and potentially its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
5089-89-4 |
|---|---|
Molekularformel |
C12H17N5O3 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C12H17N5O3/c1-14-10-9(11(18)15(2)12(14)19)17(7-13-10)8-16-3-5-20-6-4-16/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
HGLLQAPXHCAZBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCOCC3 |
melting_point |
177.0 °C |
Key on ui other cas no. |
5089-89-4 |
Synonyme |
2-(1,3-dimethylxanthinyl-7-methyl)-4-methylmorpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















